molecular formula C9H7F3O2 B8537531 Methyl (3,5-difluorophenyl)fluoroacetate

Methyl (3,5-difluorophenyl)fluoroacetate

Cat. No. B8537531
M. Wt: 204.15 g/mol
InChI Key: REBTXEICJQZVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3,5-difluorophenyl)fluoroacetate is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (3,5-difluorophenyl)fluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (3,5-difluorophenyl)fluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl (3,5-difluorophenyl)fluoroacetate

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

methyl 2-(3,5-difluorophenyl)-2-fluoroacetate

InChI

InChI=1S/C9H7F3O2/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8H,1H3

InChI Key

REBTXEICJQZVSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=CC(=C1)F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of diethylaminosulfur trifluoride (DAST) (1.1 eq) in methylene chloride was cooled to 0° C. and a pre-cooled solution of methyl 3,5-difluoromandelate (1 eq) in methylene chloride was added. The transfer flask was rinsed with a small portion of methylene chloride. After 15 minutes, the cooling bath was removed and the reaction mixture was stirred an additional 40 minutes at ambient temperature. The mixture was poured over ice and the layers separated. The organic phase was washed with saturated NaHCO3 and brine. The organic layer was dried over Na2SO4, filtered, and concentrated. The residue was purified via HPLC eluting with 7% ethyl acetate/hexanes providing the title intermediate as a yellow oil.
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Synthesis routes and methods II

Procedure details

2.3 g of N-ethyl-N-(trifluoro-λ4-sulfanyl)-1-ethanamine are added dropwise at 20° C. to 2 g of methyl 3,5-difluoromandelate, obtained in step 2.1, in solution in 25 ml of dichloromethane, and the mixture is stirred for 18 hours at room temperature. The reaction medium is taken up in dichloromethane and washed with water, with a saturated aqueous sodium hydrogen carbonate solution, and then with a hydrochloric acid solution (0.5 N). The organic phase is dried over anhydrous sodium sulfate and concentrated to give 1.9 g of oil.
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